(E)-6-Dodecen-1-yl acetate
Description
Significance of Linear Unsaturated Acetates as Semiochemicals in Biological Systems
Linear unsaturated acetates are a widespread and crucial class of semiochemicals, which are chemicals used by organisms to convey messages. uliege.be These compounds are particularly prominent as sex pheromones in many insect species, facilitating communication between males and females for mating. sciencebase.com The structure of these molecules, characterized by a straight chain of carbon atoms with one or more double bonds and an acetate (B1210297) group, allows for a high degree of specificity. Variations in the chain length, the position and geometry (cis or trans) of the double bonds, and the presence of other functional groups create a vast vocabulary of chemical signals. frontiersin.org This diversity enables different species to develop unique pheromone blends, which helps to ensure reproductive isolation.
The biosynthesis of these compounds in insects often involves specialized enzymatic pathways. For instance, in some moth species, specific desaturase enzymes are responsible for introducing double bonds at precise locations in a fatty acid precursor, which is a key step in creating the final pheromone component. nih.gov The degradation of these semiochemicals in the environment can also play a role in chemical communication, with breakdown products sometimes acting as new signals. biorxiv.org The study of these compounds extends beyond insect communication; for example, (Z)-7-dodecen-1-yl acetate has been identified as a sex pheromone in the Asian elephant, demonstrating a remarkable case of convergent evolution in chemical signaling across vastly different animal groups. core.ac.uknih.gov
Contextualization within Lepidopteran Pheromone Research
Within the field of lepidopteran pheromone research, linear unsaturated acetates are of paramount importance. A vast number of moth species utilize these compounds as the primary components of their female-produced sex pheromones. researchgate.netsemanticscholar.org For example, blends of different unsaturated acetates are used by various tortricid moths, with the specific ratio and composition of the blend being critical for attracting males of the same species. researchgate.netbohrium.comtandfonline.com
Research in this area often involves the extraction and identification of these compounds from the pheromone glands of female moths. Subsequent synthesis and field trials are then conducted to confirm the biological activity of the identified components. researchgate.net The study of these pheromones has significant practical applications, particularly in agriculture. Synthetic versions of these pheromones are widely used in pest management strategies, such as for monitoring insect populations with pheromone-baited traps and for mating disruption, which can reduce the need for conventional insecticides. uliege.bebohrium.com
(E)-6-Dodecen-1-yl acetate, while perhaps not as commonly cited as some other isomers, is a recognized component in the pheromone blends of certain lepidopteran species. For instance, it has been identified in the sex pheromone of the broad-bordered yellow underwing moth, Noctua fimbriata. sciencebase.comwikipedia.orgnaturespot.orgpictureinsect.comukmoths.org.uk The presence and specific role of this compound and its isomers in the pheromone blends of different species continue to be an active area of research.
Structural Specificity and Stereoisomeric Importance of this compound in Biological Signaling
The biological activity of semiochemicals like this compound is highly dependent on their precise chemical structure, including stereoisomerism. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of this compound, the "(E)-" designation refers to the trans configuration of the double bond at the 6th carbon position. Its counterpart, (Z)-6-dodecen-1-yl acetate, has a cis configuration.
This difference in stereochemistry is critically important in biological signaling. Insect pheromone receptors are often highly specific and can distinguish between different stereoisomers. researchgate.net A slight change in the geometry of the double bond can drastically alter or eliminate the biological response. For many moth species, a precise ratio of E and Z isomers is required to elicit the full behavioral sequence of attraction and mating. researchgate.net For example, in the oriental fruit moth, Grapholita molesta, the sex pheromone includes a specific blend of (Z)-8-dodecen-1-yl acetate and (E)-8-dodecen-1-yl acetate. semanticscholar.orgscispace.com The presence of an incorrect isomer or an altered ratio can inhibit the response, thus acting as a mechanism for reproductive isolation between closely related species that might use similar but distinct pheromone blends. frontiersin.org Therefore, the stereoisomeric purity of this compound is a crucial factor determining its effectiveness as a chemical signal in a specific biological context.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H26O2 nih.gov |
| Molecular Weight | 226.36 g/mol nih.gov |
| Stereochemistry | (E) / trans nih.gov |
| Common Name | (E)-6-Dodecenyl acetate biochemtech.eu |
| Abbreviation | E6-12Ac biochemtech.eu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
29868-16-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(E)-dodec-6-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h7-8H,3-6,9-13H2,1-2H3/b8-7+ |
InChI Key |
LMNJOGUUFQYRPE-BQYQJAHWSA-N |
SMILES |
CCCCCC=CCCCCCOC(=O)C |
Isomeric SMILES |
CCCCC/C=C/CCCCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCCCCCOC(=O)C |
Origin of Product |
United States |
Advanced Stereoselective Synthesis of E 6 Dodecen 1 Yl Acetate and Analogous Pheromones
Strategies for Carbon Chain Elongation and Stereodefined Double Bond Formation
The synthesis of (E)-6-dodecen-1-yl acetate (B1210297) and analogous long-chain acetate pheromones necessitates precise strategies for constructing the carbon backbone and establishing the specific geometry of the double bond. The efficacy of these pheromones is highly dependent on their stereochemical purity, demanding synthetic routes that offer high levels of control. Key strategies involve the sequential addition of carbon units to a starting material and the stereoselective formation of the crucial (E)-alkene moiety. These methods are fundamental to producing biologically active compounds for use in pest management and ecological studies.
Alkyne-Based Synthetic Approaches to Dodecenyl Acetates
Alkyne chemistry provides a powerful and versatile platform for the synthesis of dodecenyl acetates and other pheromones. Alkynes serve as key building blocks that allow for controlled carbon chain elongation and subsequent stereoselective reduction to form the desired alkene. nih.govresearchgate.net A common strategy involves the coupling of smaller, functionalized fragments, where at least one fragment contains an alkyne.
One prominent alkyne-based method is the coupling via acetylides. google.com This approach typically begins with a terminal alkyne, which is deprotonated using a strong base to form a nucleophilic acetylide anion. This anion can then react with an electrophilic partner, such as an alkyl halide, to form a new carbon-carbon bond, effectively elongating the chain. For instance, a C6 alkyl halide can be coupled with a protected C6 terminal alkyne alcohol derivative.
After the full carbon skeleton is assembled as an internal alkyne, the critical step is the stereoselective reduction of the triple bond to an (E)-double bond. This is most commonly achieved through a dissolving metal reduction, using sodium or lithium in liquid ammonia. This method reliably produces the trans-alkene with high isomeric purity. The terminal alcohol functionality, often protected during the coupling steps, is then deprotected and acetylated to yield the final (E)-dodecenyl acetate product. This "propargil route" offers a high degree of control over both the chain length and the double bond geometry. researchgate.net
Stereocontrolled Olefination Reactions (e.g., Wittig Reaction)
The Wittig reaction is a cornerstone of alkene synthesis and is widely employed for the stereocontrolled formation of double bonds in pheromones. wikipedia.orglibretexts.org The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Stabilized Ylides: When the ylide is "stabilized" by an electron-withdrawing group (e.g., an ester or ketone), the reaction thermodynamically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity arises because the intermediates are able to equilibrate to the more stable anti-conformation before ring closure and elimination, leading to the trans product. libretexts.org
Non-stabilized Ylides: Conversely, non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl group) react under kinetic control and typically yield the (Z)-alkene as the major product. libretexts.orgorganic-chemistry.org
For the synthesis of (E)-6-dodecen-1-yl acetate, a strategy would involve reacting a C6 aldehyde with a stabilized C6 phosphorus ylide. An alternative, and often more practical, approach is the Schlosser modification, which allows for the formation of (E)-alkenes even from non-stabilized ylides by using a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the betaine (B1666868) intermediate. wikipedia.org The driving force for the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. total-synthesis.com
| Reaction Type | Ylide Type | Major Product | Rationale |
| Standard Wittig | Non-stabilized (R=alkyl) | (Z)-Alkene | Kinetic control, rapid and irreversible formation of the syn-betaine intermediate. libretexts.orgorganic-chemistry.org |
| Standard Wittig | Stabilized (R=EWG) | (E)-Alkene | Thermodynamic control, reversible formation allows equilibration to the more stable anti-betaine. wikipedia.orgorganic-chemistry.org |
| Schlosser Modification | Non-stabilized (R=alkyl) | (E)-Alkene | Deprotonation/reprotonation of the betaine intermediate forces equilibration to the more stable threo form. wikipedia.org |
Organometallic Coupling Methodologies (e.g., Palladium-Catalyzed, Grignard Reagents)
Organometallic coupling reactions offer efficient methods for carbon-carbon bond formation in pheromone synthesis. These reactions often utilize transition metal catalysts, such as palladium or copper, to couple different organic fragments.
Grignard Reagents and Related Couplings: Grignard reagents (R-MgX) are versatile nucleophiles used for chain elongation. In one approach for a related pheromone, E-9-dodecen-1-yl acetate, a Grignard reagent derived from 2-(6-bromohexyloxy)-tetrahydropyrane was converted to an organomanganese reagent. znaturforsch.com This species was then coupled with E-1-bromo-3-hexene in the presence of a catalyst. znaturforsch.com This highlights how Grignard reagents can be transformed into other organometallic species to achieve specific couplings.
Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing complex molecules. pressbooks.pubacs.org A typical Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. pressbooks.pubacs.org For pheromone synthesis, this could involve coupling a C6 vinyl boronic acid with a C6 alkyl halide, which can provide excellent stereochemical control over the resulting double bond. The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center. pressbooks.pub
Organocuprate (Gilman) Reagents: Lithium diorganocopper reagents (R2CuLi), or Gilman reagents, are particularly effective for coupling with alkyl, vinyl, and aryl halides. pressbooks.pub This reaction is valuable because it allows for the formation of C-C bonds with high precision. For the synthesis of this compound, a lithium di(E-1-hexenyl)cuprate could be reacted with 6-bromohexyl acetate (or a protected alcohol equivalent) to form the target C12 chain with the (E)-double bond already in place.
Enantioselective and Diastereoselective Synthesis Principles Applied to Acetate Pheromones
While this compound itself is not chiral, many analogous acetate pheromones possess one or more stereocenters, making enantioselective and diastereoselective synthesis critical. The biological activity of such pheromones is often highly dependent on a single stereoisomer. The principles used to synthesize these chiral analogues are at the forefront of modern organic chemistry. nih.gov
Strategies for achieving high enantiopurity fall into three main categories: nih.gov
Chiral Pool Synthesis: Utilizing naturally occurring, enantiopure starting materials.
Asymmetric Reactions: Employing chiral catalysts or reagents to induce stereoselectivity.
Enzymatic Reactions: Using enzymes for kinetic resolutions or asymmetric transformations.
A common approach involves the use of chiral auxiliaries, such as Evans' oxazolidinones or Myers' pseudoephedrine amides. researchhub.comnih.gov In this method, a prochiral starting material is covalently attached to the chiral auxiliary. Subsequent reactions, like alkylation, proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary. researchhub.comnih.gov After the desired stereocenter is set, the auxiliary is cleaved to reveal the enantiomerically enriched product. researchhub.com
Diastereoselective alkylation of an acylated oxazolidinone, for example, can be used to install an α-methyl group with high control. nih.gov This is followed by reduction and further chain elongation to build the pheromone backbone. Such methods have been used to produce chiral acetate pheromones with high enantiomeric purity. researchhub.com
Optimization of Reaction Conditions for High Isomeric Purity
Achieving high isomeric purity is paramount in pheromone synthesis, as even small amounts of the wrong isomer can inhibit the biological response. Optimization focuses on maximizing the yield of the desired (E)- or (Z)-isomer while minimizing the formation of others.
In reactions like the Wittig olefination, solvent choice, temperature, and the presence of salts can influence the E/Z ratio. For stabilized ylides that favor the (E)-product, conditions are optimized to ensure the reaction reaches thermodynamic equilibrium. For non-stabilized ylides, strict kinetic control (e.g., low temperatures, salt-free conditions) is necessary to maximize the Z-selectivity.
For multi-step syntheses, it is crucial to minimize isomerization at each step. For example, during the synthesis of (E,Z)-7,9-dodecadienyl-1-acetate, reaction temperatures and the choice of base were carefully controlled to achieve a good yield and a selectivity of over 70% for the desired isomer. google.com Purification methods are also critical. While distillation can separate some isomers, photoisomerization can occur, converting the desired isomer into the undesired one. rsc.org Therefore, storage conditions, such as protection from light, are also a key consideration. In some cases, a final enrichment step is necessary to achieve the required purity for biological applications. google.com
Derivatization and Esterification Techniques in Pheromone Synthesis
The final step in the synthesis of this compound is the esterification of the corresponding alcohol, (E)-6-dodecen-1-ol. This transformation is a critical derivatization that converts the alcohol into the biologically active acetate ester.
Esterification Methods: The most common method for this transformation is acylation using an activated carboxylic acid derivative. Typical acetylating agents include acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (HCl or acetic acid). nveo.org
| Acetylating Agent | Catalyst/Base | Typical Conditions | Byproduct |
| Acetic Anhydride ((CH | Pyridine, DMAP | Room temperature, inert solvent (e.g., CH | Acetic Acid |
| Acetyl Chloride (CH | Triethylamine, Pyridine | 0 °C to room temp., inert solvent (e.g., CH | HCl (neutralized by base) |
| Acetic Acid (CH | H | Reflux with water removal (e.g., Dean-Stark trap) masterorganicchemistry.com | Water |
The choice of method depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. For simple, robust alcohols, Fischer esterification, which involves heating the alcohol with acetic acid and a strong acid catalyst, can be effective, though the reversible nature of the reaction requires the removal of water to drive it to completion. masterorganicchemistry.comhillpublisher.com For more delicate substrates, the milder conditions offered by acetyl chloride or acetic anhydride are preferred.
Derivatization for Analysis:
Derivatization is also a key tool for structural analysis. To confirm the position of the double bond in (Z)-7-dodecen-1-yl acetate, a related pheromone, the compound was reacted with dimethyl disulfide (DMDS). rero.ch This reaction adds a methylthio (-SCH3) group to each carbon of the original double bond, and the resulting derivative provides a distinctive fragmentation pattern in mass spectrometry, allowing for unambiguous determination of the double bond's location. rero.ch
Biosynthetic Pathways and Metabolic Transformations of Dodecenyl Acetate Pheromones
Elucidation of Fatty Acid Precursor Utilization and Enzyme Systems
The biosynthesis of Type I lepidopteran pheromones, which includes (E)-6-Dodecen-1-yl acetate (B1210297), originates from de novo fatty acid synthesis within the pheromone gland. pnas.orgnih.gov The process begins with acetyl-CoA, which is converted to malonyl-CoA and subsequently used by fatty acid synthase (FAS) to produce saturated fatty acyl-CoA precursors, most commonly palmitoyl-CoA (C16) or stearoyl-CoA (C18). nih.gov
From these saturated precursors, a series of modifications are executed by specific enzyme systems to achieve the correct chain length, double bond position, and stereochemistry of the final pheromone. The key enzymatic steps are:
Desaturation: Fatty acyl-CoA desaturases (FADs) are critical enzymes that introduce double bonds at specific positions and with specific (E/Z) geometry into the fatty acid chain. d-nb.info These enzymes are responsible for much of the chemical diversity seen in moth pheromones. nih.gov For a C12 pheromone with a double bond at the 6th position, a Δ6-desaturase acting on a C12 precursor is a direct pathway. Research has identified a Δ6 desaturase in the moth Antheraea pernyi that introduces an E6 double bond, demonstrating the existence of enzymes capable of this specific transformation. d-nb.infonih.gov
Chain-Shortening: In many cases, the initial desaturation occurs on a C16 or C14 precursor, which is then shortened to the final C12 length. This process is a modified, controlled form of peroxisomal β-oxidation. oup.com Enzymes such as acyl-CoA oxidases (ACOs) catalyze the initial step of each two-carbon shortening cycle. nih.govoup.com For instance, a Δ8-desaturation of a C14 precursor followed by one round of chain-shortening would also yield a 6-dodecenoic acid intermediate. The identification of a Δ8-desaturase in the oriental fruit moth Grapholita molesta supports the viability of such pathways. lu.selu.se
Reduction: Once the fatty acyl-CoA precursor has the correct chain length and unsaturation, it is reduced to a fatty alcohol. This conversion is catalyzed by fatty acyl-CoA reductases (FARs). pnas.org These enzymes are often specific to the pheromone gland and can exhibit broad substrate specificity, allowing them to act on various acyl chains present in the gland. frontiersin.org
Acetylation: The final step is the esterification of the fatty alcohol to form the acetate ester. This reaction is carried out by an acetyltransferase, likely using acetyl-CoA as the acetate donor. While this step is crucial, the specific enzymes involved are not as well-characterized as desaturases and reductases. nih.gov
The following table summarizes the key enzyme systems and their roles in the biosynthesis of dodecenyl acetate pheromones.
| Enzyme Class | Specific Enzyme Example(s) | Function in Biosynthesis | Precursor(s) | Product(s) |
| Fatty Acid Synthase (FAS) | - | De novo synthesis of saturated fatty acid chains | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16), Stearoyl-CoA (C18) |
| Fatty Acyl-CoA Desaturase (FAD) | Δ6-Desaturase, Δ8-Desaturase | Introduction of a double bond at a specific position and configuration | Saturated or Unsaturated Acyl-CoAs | Mono- or Polyunsaturated Acyl-CoAs |
| Acyl-CoA Oxidase (ACO) | Lbo_31670, Lbo_49554 | Initiates the two-carbon chain-shortening of fatty acyl-CoAs | C14, C16, C18 Acyl-CoAs | C12, C14, C16 Acyl-CoAs (shortened) |
| Fatty Acyl-CoA Reductase (FAR) | pgFAR | Reduction of the fatty acyl-CoA to a fatty alcohol | Dodecenoyl-CoA | Dodecenol |
| Acetyltransferase | - | Esterification of the alcohol to form an acetate ester | Dodecenol, Acetyl-CoA | Dodecenyl acetate |
Stereochemical Control in De Novo Pheromone Biosynthesis
The biological activity of a pheromone is critically dependent on its stereochemistry, specifically the geometry of its double bonds (E or Z configuration). This stereochemical control is exerted primarily at the desaturation step by the fatty acyl-CoA desaturase enzymes. d-nb.info
Desaturases are highly specific, and different enzymes within the same organism or across different species can produce different isomers. For example, some desaturases are Z-specific, some are E-specific, and others produce a characteristic ratio of E and Z isomers. The amino acid sequence and resulting three-dimensional structure of the desaturase determine its interaction with the fatty acid substrate and dictate the geometry of the resulting double bond.
The formation of the (E)-isomer of 6-dodecen-1-yl acetate is therefore dependent on the action of a desaturase that specifically produces an (E)-configured double bond. A plausible and evidenced pathway involves a Δ6-desaturase that introduces an E double bond directly into a C12 fatty acid chain. d-nb.infonih.gov Alternatively, a pathway could involve a hypothetical E-specific Δ8-desaturase acting on a C14 precursor, followed by chain shortening. The evolution of desaturase genes, including gene duplication and changes in functional sites, has led to the wide array of pheromone structures and specificities observed across Lepidoptera, providing a mechanism for reproductive isolation and speciation. lu.se
Comparative Analysis of Biosynthetic Routes Across Pheromone-Producing Organisms
The biosynthetic pathways for fatty acid-derived pheromones show both conservation and remarkable divergence across different species, even closely related ones. The general framework of desaturation, chain-shortening, reduction, and functional group modification is a common theme in moths (Lepidoptera). nih.gov However, the specific combination of enzymes used creates species-specific pheromone blends.
Archips argyrospilus (Fruittree leafroller): This tortricid moth uses a blend of (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, (Z)-9-tetradecenyl acetate, and dodecyl acetate. researchgate.net Its biosynthesis involves a Δ11-desaturase acting on a C14 precursor and a Δ9-desaturase likely acting on a C14 precursor, showcasing the use of multiple desaturases to create a complex blend.
Grapholita molesta (Oriental fruit moth): This species uses (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate. Its biosynthesis is notable for employing a unique Δ8-desaturase, the first of its kind identified in lepidopteran pheromone biosynthesis. lu.selu.se This highlights how a novel desaturase can lead to a different pheromone structure compared to the more common Δ11 and Δ9 pathways.
Antheraea pernyi (Chinese oak silkmoth): This moth utilizes a pheromone component derived from an (E)6, (Z)11-hexadecadienoic acid. Its biosynthetic pathway involves a Δ6-desaturase that produces an E6 double bond, providing a direct enzymatic precedent for the formation of the (E)-6 unsaturation required for (E)-6-Dodecen-1-yl acetate. d-nb.infonih.gov
Lobesia botrana (European grapevine moth): The production of its major pheromone component, (E,Z)-7,9-dodecadienyl acetate, involves Δ11 desaturation of a C14 acid, followed by chain shortening to a C12 acid, and a subsequent, elusive Δ7 desaturation. nih.gov This demonstrates the sequential action of desaturation and chain-shortening to generate conjugated double bond systems.
This comparative analysis reveals that moth species have evolved diverse strategies to produce unique pheromone signals. The evolution of desaturase gene function is a primary driver of this diversity. While the pathway for this compound is not explicitly detailed in a single model organism, the characterization of E-specific Δ6-desaturases and various chain-shortening mechanisms in other species provides a clear and biochemically sound model for its formation. d-nb.infonih.gov The variation in these pathways underscores their evolutionary plasticity and importance in insect chemical communication.
Ecological Roles and Behavioral Responses Elicited by Dodecenyl Acetates
(E)-6-Dodecen-1-yl Acetate (B1210297) as a Component or Analog in Insect Pheromone Systems
Dodecenyl acetates are a common class of compounds found in the pheromone blends of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). These molecules play a crucial role in mate finding and recognition. While specific isomers such as (Z)-7-dodecen-1-yl acetate and (E)-8-dodecen-1-yl acetate have been extensively studied and identified as key signaling molecules in various moth species, the role of (E)-6-Dodecen-1-yl acetate is not as well-documented. It is plausible that this compound acts as a minor component in some pheromone blends, contributing to the specificity of the signal, or as an antagonist in others, preventing interspecific mating. However, without direct identification from insect glandular extracts or extensive field trapping studies, its precise function remains largely speculative.
The specificity of insect chemical communication is often determined by the precise blend of pheromone components, including different isomers and their ratios. Minor components can play a significant role in preventing reproductive isolation between closely related species. For instance, the addition of a specific compound to a pheromone blend can inhibit the attraction of males from other species, thus ensuring that only conspecific males are attracted. While this principle is well-established, there is a lack of specific research demonstrating the role of this compound in mediating these inter- and intraspecific dynamics. Studies on other dodecenyl acetate isomers have shown that even small changes in the isomeric blend can lead to significant differences in behavioral responses, highlighting the importance of each component in maintaining species-specific communication channels.
The effectiveness of pheromone communication can be significantly influenced by various environmental factors. Temperature, wind speed, and even the chemical background from host plants can modulate an insect's behavioral response to a pheromone signal. For example, higher temperatures can increase the volatility of pheromones, potentially altering the concentration and ratio of components in the air. Similarly, the presence of certain plant volatiles can either enhance or inhibit an insect's response to a pheromone. While these are general principles in chemical ecology, there are no specific studies available that detail how environmental factors modulate behavioral responses to this compound.
Convergent Evolution of Chemical Signals Across Distantly Related Taxa
Convergent evolution, the independent evolution of similar traits in different lineages, is a fascinating phenomenon in biology. In the realm of chemical communication, a striking example is the use of the same chemical compound as a signaling molecule by distantly related species. One of the most well-documented cases involves a close analog of the subject of this article.
The compound (Z)-7-dodecen-1-yl acetate is a well-known sex pheromone used by numerous species of moths, including the cabbage looper (Trichoplusia ni). Remarkably, this same compound has been identified as a component of the sex pheromone of the female Asian elephant (Elephas maximus), where it serves to signal readiness to mate to males. researchgate.netresearchgate.net This is a classic example of convergent evolution, where two vastly different species have independently evolved to use the same chemical signal for the same purpose.
While this example highlights the potential for insect pheromones and their analogs to elicit responses in mammals, there is no specific research available on the olfactory responses of any mammalian species to this compound. The mammalian olfactory system is highly complex and capable of detecting a vast array of chemical compounds. It is plausible that mammals can detect this compound, but whether it elicits any specific behavioral or physiological response is unknown. Further research would be necessary to investigate the potential for this compound to act as a semiochemical in mammalian communication.
Neurobiological Mechanisms of Olfactory Perception of Acetate Pheromones
Chemoreceptor Specificity and Ligand Binding in Insect Olfactory Systems
The remarkable sensitivity and specificity of insect olfaction are primarily attributed to the olfactory receptors (ORs) located on the dendritic membranes of olfactory receptor neurons (ORNs). These receptors are responsible for recognizing and binding to specific pheromone components. In most insects, ORs are not G-protein-coupled receptors as in vertebrates, but rather ligand-gated ion channels. They typically form a heteromeric complex consisting of a highly conserved co-receptor, known as Orco, and a variable odorant-binding OR subunit that determines the ligand specificity of the receptor complex.
The binding of a pheromone molecule, such as an acetate (B1210297) ester, to its specific OR is a highly selective process. This specificity is crucial for reproductive isolation, especially in species that utilize similar chemical compounds in their pheromone blends. Studies on various moth species have demonstrated that even minor changes in the structure of a pheromone molecule, such as the position or configuration of a double bond, can significantly impact its binding affinity to a receptor. For instance, research on the pheromone receptors of the tortricid moth, Ctenopseustis obliquana, which uses a blend of acetate pheromones, has shown that specific ORs respond selectively to either (Z)-8-tetradecenyl acetate or (Z)-5-tetradecenyl acetate. It is highly probable that a distinct olfactory receptor is specifically tuned to (E)-6-Dodecen-1-yl acetate in species that utilize this compound.
The specificity of ligand binding is determined by the amino acid sequence of the binding pocket within the OR. Subtle differences in these sequences between orthologous receptors in closely related species can lead to shifts in ligand preference, contributing to the evolution of new communication channels. The binding of the pheromone ligand to the OR induces a conformational change in the receptor complex, leading to the opening of the ion channel and the generation of a receptor potential.
Table 1: Key Proteins in Insect Olfactory Receptor Complexes
| Protein Component | Function | Significance in Acetate Pheromone Perception |
| Odorant Receptor (OR) | Ligand-binding subunit that determines specificity. | A specific OR is presumed to recognize the unique structure of this compound. |
| Orco (Odorant receptor co-receptor) | Forms a heteromeric ion channel with the OR subunit. | Essential for the function and trafficking of the specific OR to the dendritic membrane. |
Olfactory Receptor Neuron (ORN) Response Profiles to Pheromone Components
Olfactory Receptor Neurons are typically housed within sensory hairs called sensilla, located on the insect's antennae. In moths, pheromone-sensitive ORNs are most commonly found in long trichoid sensilla. Each sensillum usually contains a small number of ORNs, often with each neuron expressing a single type of olfactory receptor, rendering it highly sensitive to a specific pheromone component.
The response of an ORN to its specific ligand is characterized by an increase in the firing rate of action potentials. This response is typically dose-dependent, with higher concentrations of the pheromone eliciting a greater frequency of action potentials, up to a saturation point. The temporal pattern of the neural response is also critical for encoding information about the pheromone plume, such as its concentration and filamentous structure.
While direct electrophysiological recordings from ORNs specifically tuned to this compound are not extensively documented in publicly available research, studies on other acetate pheromones in tortricid moths provide a model for the expected response profiles. For example, in the oriental fruit moth, Grapholita molesta, distinct ORNs have been identified that respond selectively to the primary pheromone component, (Z)-8-dodecenyl acetate, and to minor components of the blend. It is therefore anticipated that in an insect utilizing this compound, there would be a specific class of ORNs that exhibit a strong and selective response to this compound. These neurons would likely show minimal or no response to other structurally related compounds, ensuring the fidelity of the pheromone signal.
Table 2: Predicted Response Characteristics of an ORN Tuned to this compound
| Characteristic | Predicted Response |
| Specificity | High, with maximal firing rate in response to this compound. |
| Sensitivity | Likely to detect low concentrations of the pheromone. |
| Dose-Response | Firing rate increases with increasing concentration of this compound until saturation. |
| Temporal Dynamics | Phasic-tonic response, with an initial burst of action potentials followed by a sustained, lower-frequency firing. |
Role of Pheromone Binding Proteins (PBPs) in Ligand Transport and Signal Transduction
Pheromone Binding Proteins (PBPs) are small, soluble proteins that are highly abundant in the sensillar lymph surrounding the dendrites of ORNs. They play a crucial role in the initial stages of olfactory perception by capturing hydrophobic pheromone molecules, such as acetate esters, from the air and transporting them through the aqueous lymph to the olfactory receptors.
The function of PBPs is not merely passive transport. They are thought to contribute to the specificity and sensitivity of the olfactory system. Upon entering the sensillum, a pheromone molecule binds to a PBP. This binding is thought to induce a conformational change in the PBP. A widely accepted model suggests that the PBP-pheromone complex then interacts with the dendritic membrane of the ORN. In the acidic microenvironment near the membrane surface, the PBP undergoes a further conformational change, which facilitates the release of the pheromone ligand into the binding pocket of the olfactory receptor.
This pH-dependent mechanism allows for the efficient delivery of the pheromone to its receptor and the subsequent recycling of the PBP to bind with new incoming pheromone molecules. While specific PBPs for this compound have not been characterized, research on other lepidopteran PBPs has shown that they can bind to a range of acetate pheromones with varying affinities. It is therefore highly likely that a specific PBP, or a set of PBPs, is involved in the transport of this compound in the relevant insect species.
Central Nervous System Processing of Pheromonal Cues
Once the ORNs have detected the pheromone components and converted the chemical signal into an electrical one, the information is transmitted via their axons to the primary olfactory center in the insect brain, the antennal lobe (AL). The AL is composed of distinct spherical neuropils called glomeruli. Axons from all ORNs expressing the same type of olfactory receptor converge onto a single glomerulus.
In male moths, the processing of sex pheromone information occurs in a specialized and sexually dimorphic region of the AL known as the macroglomerular complex (MGC). The MGC is typically composed of a small number of enlarged glomeruli, with each glomerulus dedicated to processing information about a specific component of the female's pheromone blend.
For a species utilizing this compound as a pheromone component, it is expected that the axons of the ORNs tuned to this compound would project to a specific glomerulus within the MGC. Within the glomeruli, the sensory information is processed and integrated by a network of local interneurons and projection neurons (PNs). PNs then relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated and can lead to the initiation of a behavioral response, such as upwind flight towards the pheromone source. Studies on tortricid moths like Grapholita molesta have shown that different pheromone components activate distinct, though sometimes overlapping, populations of AL neurons, and this information is then relayed to higher brain centers. nih.gov This combinatorial processing allows the male to perceive the precise blend ratio of the female's pheromone, which is often crucial for mate recognition.
Methodologies for Research on E 6 Dodecen 1 Yl Acetate and Pheromone Biology
Analytical Techniques for Identification, Quantification, and Purity Assessment
The foundational step in pheromone research is the accurate identification and characterization of the active chemical compound. This requires highly sensitive and specific analytical methods to isolate the compound from complex biological extracts, determine its exact molecular structure, and assess the purity of synthetic versions.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like (E)-6-Dodecen-1-yl acetate (B1210297). nih.govcore.ac.uk In this technique, a sample extract is vaporized and injected into a gas chromatograph. The GC component utilizes a long, narrow capillary column to separate the various chemical constituents of the mixture based on their volatility and interaction with the column's stationary phase. Compounds with different properties travel through the column at different rates, resulting in their separation.
As each separated compound elutes from the GC column, it enters the mass spectrometer. The MS component bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. mdpi.com
For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. This method involves selecting a specific parent ion from the initial MS analysis and subjecting it to further fragmentation to produce daughter ions, a process that significantly reduces background noise and improves quantification accuracy, which is crucial for residue analysis in crops or environmental samples.
Table 1: Illustrative GC-MS Data for Pheromone Component Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| (Z)-6-Dodecen-1-yl acetate | 14.25 | 43, 55, 61, 82, 96, 166 |
| (E)-6-Dodecen-1-yl acetate | 14.38 | 43, 55, 61, 82, 96, 166 |
| Dodecyl acetate | 14.10 | 43, 61, 83, 143, 186 |
Note: This table contains hypothetical data for illustrative purposes. Retention times and fragmentation patterns are highly dependent on the specific instrument and analytical conditions.
While GC-MS is excellent for identifying known compounds and analyzing complex mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise molecular structure of a purified compound, including its stereochemistry. nih.gov For a molecule like this compound, NMR is critical for confirming the exact position of the carbon-carbon double bond (at the 6-position) and its geometric configuration (the E or trans isomer).
¹H NMR (proton NMR) provides information about the different types of hydrogen atoms in the molecule and their connectivity. core.ac.uk For instance, the hydrogen atoms attached to the carbons of the double bond (vinylic protons) in the (E)-isomer will have a characteristic chemical shift and a larger coupling constant compared to those in the (Z)-isomer. ¹³C NMR provides information about the carbon skeleton of the molecule. Together, these techniques allow researchers to piece together the complete, unambiguous structure of the pheromone.
Electrophysiological Bioassays for Olfactory Sensitivity (e.g., Electroantennography)
Once a pheromone is identified and synthesized, its biological activity must be confirmed. Electrophysiological techniques, such as Electroantennography (EAG), directly measure the response of an insect's olfactory system to a chemical stimulus. researchgate.net
In an EAG experiment, an antenna is carefully excised from a target insect and mounted between two electrodes. A continuous stream of purified air flows over the antenna. A small puff of air containing a known concentration of the test compound, such as this compound, is then introduced into the airstream. If the olfactory receptor neurons on the antenna are sensitive to the compound, they will generate a small electrical potential. This change in voltage, known as the EAG response, is amplified and recorded. By testing a range of compounds and concentrations, researchers can determine which chemicals are detected by the insect and the relative sensitivity of the antenna to each. researchgate.net
Table 2: Sample Electroantennography (EAG) Response Data
| Test Compound | Dose (µg) | Mean EAG Response (mV ± SE) |
| Hexane (Control) | - | 0.1 ± 0.05 |
| This compound | 10 | 1.2 ± 0.21 |
| (Z)-6-Dodecen-1-yl acetate | 10 | 0.4 ± 0.10 |
| Dodecyl acetate | 10 | 0.2 ± 0.08 |
Note: This table contains hypothetical data for illustrative purposes. Responses vary significantly between insect species and experimental setups.
Future Research Directions and Unresolved Questions in E 6 Dodecen 1 Yl Acetate Research
Further Elucidation of Undiscovered or Minor Biosynthetic Pathways
The biosynthesis of moth sex pheromones typically originates from common fatty acids like palmitic and stearic acid. iastate.edu The specific structure of the final pheromone is determined by a series of enzymatic modifications, including desaturation, chain-shortening, reduction, and acetylation. iastate.edu For instance, the biosynthesis of (E,Z)-7,9-dodecadienyl acetate (B1210297) in the European grapevine moth, Lobesia botrana, has been shown to involve a Δ11 desaturase, followed by chain shortening to a C12 acid, and a subsequent, yet uncharacterized, desaturation step to introduce the second double bond. d-nb.info
While this provides a general model, the precise enzymatic pathway leading to (E)-6-Dodecen-1-yl acetate remains to be fully elucidated. Key unresolved questions include:
Identification of Specific Desaturases: The desaturase enzyme responsible for introducing the double bond at the C-6 position with an (E)-configuration is currently unknown. Future research should focus on identifying and characterizing this specific enzyme.
Role of Minor Pathways: It is possible that alternative or minor biosynthetic pathways contribute to the production of this compound or related compounds in the pheromone blend. Investigating these minor pathways could reveal a more complex and nuanced understanding of pheromone production.
Regulation of Biosynthesis: The genetic and hormonal regulation of the biosynthetic pathway is a critical area for future investigation. Understanding how environmental and physiological cues influence the activity of biosynthetic enzymes will be essential for a complete picture of pheromone production.
Advanced Understanding of Complex Pheromone Blend Synergism and Antagonism
Insect sex pheromones often consist of a precise blend of multiple components, where the behavioral response is elicited by the specific ratio of these compounds. The oriental fruit moth, Grapholita molesta, for example, utilizes a combination of (Z)- and (E)-8-dodecenyl acetates. researchgate.net The interaction between the different components of a pheromone blend can be synergistic, where the effect of the blend is greater than the sum of its parts, or antagonistic, where one compound inhibits the effect of another.
For this compound, there is a significant gap in our knowledge regarding its role within a potential multicomponent pheromone blend. Future research should address:
Identification of Blend Components: Comprehensive chemical analysis of the pheromone glands of species that produce this compound is needed to identify all potential components of the natural blend.
Behavioral Assays: Once potential blend components are identified, rigorous behavioral assays are required to determine their individual and combined effects on insect behavior. This will help to identify synergistic and antagonistic interactions.
Neural Processing: Investigating how the insect's olfactory system processes complex pheromone blends at the neural level will provide a deeper understanding of the mechanisms underlying synergism and antagonism.
Development of Novel and Greener Stereoselective Synthetic Routes
The chemical synthesis of insect pheromones is crucial for their use in pest management. The synthesis of a specific stereoisomer, such as the (E) isomer of 6-Dodecen-1-yl acetate, requires stereoselective methods to ensure the production of the biologically active compound.
Current research in chemical synthesis is increasingly focused on developing environmentally friendly and efficient methods. Future research in the synthesis of this compound should focus on:
Novel Stereoselective Methods: The development of new catalytic systems and synthetic strategies that provide high stereoselectivity for the (E)-isomer is a key objective. The use of organomanganese reagents has been explored for the synthesis of other dodecenyl acetate isomers and could be adapted. znaturforsch.com
Green Chemistry Approaches: Incorporating the principles of green chemistry into the synthesis of this compound is essential for sustainability. nih.gov This includes the use of renewable starting materials, safer solvents, and catalytic reactions that minimize waste.
Biocatalysis and Biotechnological Production: The use of enzymes, such as lipases, for stereoselective reactions offers a promising green alternative to traditional chemical methods. mdpi.com Furthermore, biotechnological production of pheromones through fermentation in engineered microorganisms could significantly reduce the environmental impact of synthesis. herts.ac.uk
Table 1: Comparison of Synthetic Approaches for Pheromones
| Approach | Description | Potential Advantages |
|---|---|---|
| Traditional Chemical Synthesis | Multi-step synthesis using conventional organic chemistry reactions. | Well-established methods. |
| Stereoselective Synthesis | Methods that preferentially form one stereoisomer over others. | Produces the biologically active isomer, increasing efficiency. |
| Green Chemistry Synthesis | Employs principles to reduce or eliminate hazardous substances. | Environmentally friendly, reduced waste, improved safety. |
| Biocatalysis | The use of enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, environmentally benign. |
| Biotechnological Production | Use of genetically engineered microorganisms to produce the target molecule. | Potentially lower greenhouse gas emissions, use of renewable feedstocks. herts.ac.uk |
Computational Chemistry and Modeling Approaches for Chemoreceptor-Ligand Interactions
The behavioral response to a pheromone is initiated by the binding of the pheromone molecule to specific chemoreceptor proteins in the insect's antennae. Understanding this interaction at the molecular level is a key goal of pheromone research.
Computational chemistry and molecular modeling offer powerful tools to investigate these interactions. While these methods have been applied to other biological systems, their application to this compound and its receptors is a nascent field. nih.gov Future research should focus on:
Homology Modeling of Receptors: In the absence of experimentally determined structures, homology modeling can be used to predict the three-dimensional structure of the chemoreceptors that bind this compound.
Molecular Docking Simulations: Docking simulations can be used to predict the binding mode of this compound within the receptor's binding pocket and to identify key amino acid residues involved in the interaction.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic nature of the receptor-ligand interaction and the conformational changes that occur upon binding, leading to the initiation of the neural signal.
Ecological and Evolutionary Consequences of Long-Term Pheromone Applications in Ecosystems
The widespread and long-term use of synthetic pheromones for pest management can have ecological and evolutionary consequences. While lepidopteran pheromones are generally considered to have low toxicity and minimal environmental impact, a number of questions remain unanswered. regulations.gov
Future research is needed to assess the long-term effects of using this compound in agricultural and natural ecosystems:
Evolution of Resistance: The continuous use of a specific pheromone could lead to the evolution of resistance in the target pest population, where individuals become less responsive to the synthetic pheromone.
Impact on Non-Target Organisms: It is important to investigate whether this compound has any unintended effects on non-target insects, including beneficial species such as predators and parasitoids. It is noteworthy that the related compound, (Z)-7-dodecen-1-yl acetate, is a sex pheromone for the Asian elephant, highlighting the potential for cross-species activity of these molecules. wikipedia.orgnih.gov
Ecosystem-Level Effects: Long-term studies are needed to assess the broader impacts of pheromone use on insect communities and ecosystem processes. This includes potential disruptions to natural predator-prey and host-parasitoid interactions.
Q & A
Q. How should researchers document and share raw data for this compound studies to enhance reproducibility?
- Methodological Answer :
- FAIR Principles : Upload datasets to repositories (e.g., Zenodo) with metadata for Findability (CAS 38363-29-0) and Interoperability (SMILES: CC/C=C\CCCCCCCOC(=O)C).
- Supplementary Materials : Include NMR raw files, chromatograms, and statistical code (R/Python scripts) in publications.
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
